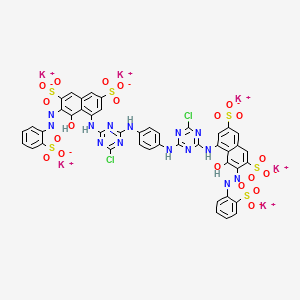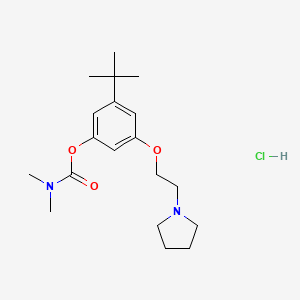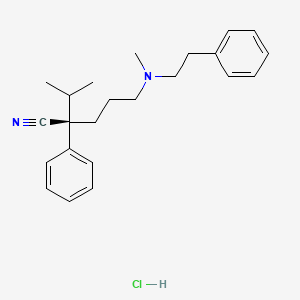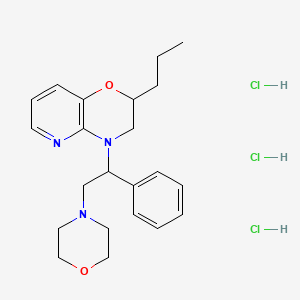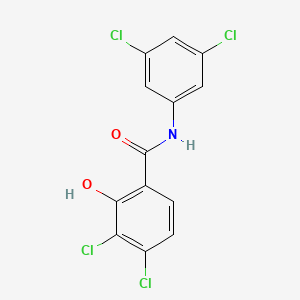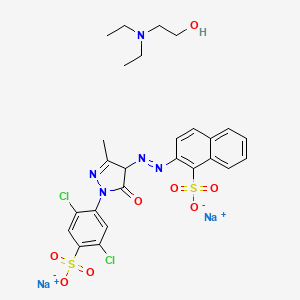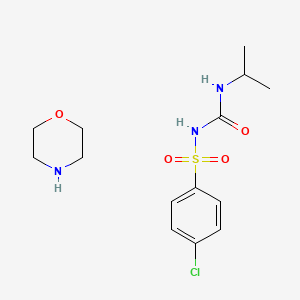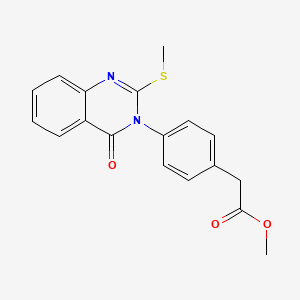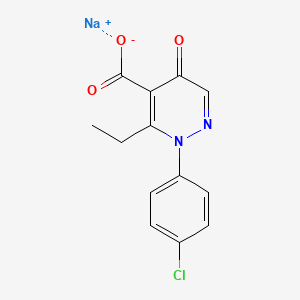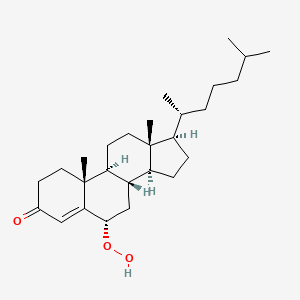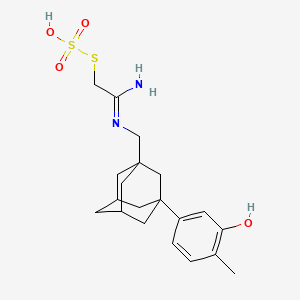
(IrCl3(CF3PPP))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Iridium(III) chloride (IrCl3) with the ligand trifluorophosphine (CF3PPP) is a coordination complex that has garnered significant interest in various fields of chemistry and industry. Iridium(III) chloride is known for its catalytic properties and is often used in the synthesis of other iridium compounds. The addition of trifluorophosphine enhances its reactivity and stability, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(III) chloride with trifluorophosphine typically involves the reaction of iridium metal or iridium(III) oxide with chlorine gas at elevated temperatures. The reaction can be represented as follows:
Ir+3Cl2→IrCl3
For the preparation of the complex with trifluorophosphine, the iridium(III) chloride is reacted with trifluorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Iridium(III) chloride involves the separation of iridium from other platinum group metals. This is typically done by converting iridium into ammonium hexachloroiridate, which is then reduced to iridium metal. The iridium metal is then chlorinated to produce Iridium(III) chloride. The addition of trifluorophosphine is done in a controlled environment to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium(III) chloride with trifluorophosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: The chloride ligands can be substituted with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas are commonly used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iridium(IV) or iridium(V) complexes, while reduction can yield metallic iridium or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Iridium(III) chloride with trifluorophosphine has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Material Science: The compound is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicine: Research is being conducted on the potential use of iridium complexes in cancer therapy due to their ability to interact with DNA and proteins.
Electrochemistry: It is used in the development of electrochemical sensors and devices due to its excellent redox properties.
Wirkmechanismus
The mechanism of action of Iridium(III) chloride with trifluorophosphine involves the coordination of the iridium center with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can interact with biological molecules, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(III) chloride (RhCl3): Similar to iridium(III) chloride, rhodium(III) chloride is used in catalysis and material science.
Platinum(II) chloride (PtCl2): Platinum(II) chloride is another platinum group metal compound with applications in catalysis and medicine.
Uniqueness
Iridium(III) chloride with trifluorophosphine is unique due to its high stability and reactivity. The presence of trifluorophosphine enhances its catalytic properties and makes it suitable for a wide range of applications. Compared to rhodium and platinum compounds, iridium complexes often exhibit higher thermal stability and resistance to oxidation, making them valuable in high-temperature and oxidative environments.
Eigenschaften
CAS-Nummer |
207747-23-7 |
|---|---|
Molekularformel |
C47H33Cl3F18IrP3 |
Molekulargewicht |
1331.2 g/mol |
IUPAC-Name |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trichloride |
InChI |
InChI=1S/C47H33F18P3.3ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
JUQSAEYYBIQNOU-UHFFFAOYSA-K |
Kanonische SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


